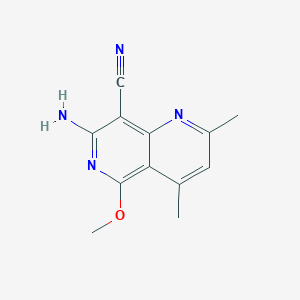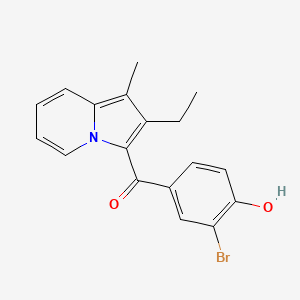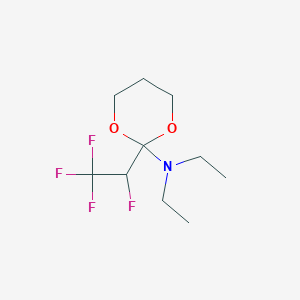
1-Bromotrideca-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromotrideca-2,4-diene is an organic compound characterized by the presence of a bromine atom attached to a tridecadiene structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromotrideca-2,4-diene can be synthesized through several methods. One common approach involves the bromination of trideca-2,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromotrideca-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds. For example, the addition of hydrogen bromide (HBr) can result in the formation of 1,2-dibromotridecane.
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted tridecadienes.
Oxidation and Reduction: The double bonds in the compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like HBr or Br2 in solvents such as CCl4 or dichloromethane (CH2Cl2).
Substitution Reactions: Nucleophiles like OH-, NH3, or other amines in polar solvents.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Electrophilic Addition: 1,2-dibromotridecane.
Substitution Reactions: Various substituted tridecadienes depending on the nucleophile used.
Oxidation: Epoxides of tridecadiene.
Reduction: Alkanes derived from tridecadiene.
Aplicaciones Científicas De Investigación
1-Bromotrideca-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromotrideca-2,4-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles like HBr or Br2. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles.
Molecular Targets and Pathways:
Electrophilic Addition: The double bonds are the primary targets, leading to the formation of addition products.
Substitution Reactions: The bromine atom is the target, resulting in the formation of substituted products.
Comparación Con Compuestos Similares
1-Bromotrideca-2,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with two double bonds, commonly used in polymer synthesis.
1-Bromo-2-butene: A brominated diene with a shorter carbon chain.
1,4-Hexadiene: A diene with two double bonds separated by a single carbon atom.
Propiedades
Número CAS |
89560-05-4 |
|---|---|
Fórmula molecular |
C13H23Br |
Peso molecular |
259.23 g/mol |
Nombre IUPAC |
1-bromotrideca-2,4-diene |
InChI |
InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-12H,2-8,13H2,1H3 |
Clave InChI |
IIFQGBVWVRHQMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CC=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)

![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)

